5-(Hydroxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
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Overview
Description
5-(Hydroxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a compound of significant interest in the field of organic chemistry This compound is known for its unique structure, which includes a hydroxymethyl group and a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid typically involves the reaction of 5-hydroxymethylfurfural with specific reagents under controlled conditions. One common method includes the use of sulfuric acid as a catalyst to facilitate the reaction . The reaction conditions often require precise temperature control and the use of solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound can be achieved through biocatalysis, which offers a cost-effective and eco-friendly approach. For example, the transformation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid using bacterial laccase and fungal alcohol oxidase has been reported . This method highlights the potential for large-scale production using renewable resources and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,5-furandicarboxylic acid (FDCA) using electrocatalytic methods.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and various catalysts such as carbon-supported silver nanoparticles and 4-acetamido-TEMPO . The reaction conditions often involve controlled temperatures and pH levels to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include 2,5-furandicarboxylic acid, 2,5-bis(hydroxymethyl)furan, and various substituted derivatives .
Scientific Research Applications
5-(Hydroxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its oxidation to 2,5-furandicarboxylic acid involves the formation of intermediate compounds such as 5-hydroxymethyl-2-furoic acid and 5-formyl-2-furoic acid . These intermediates are further oxidized to the final product through enzymatic or catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 5-(Chloromethyl)furfural (CMF)
- 5-(Bromomethyl)furfural (BMF)
- 5-(Formyloxymethyl)furfural (FMF)
- 5-(Acetoxymethyl)furfural (AMF)
- 2,5-Diformylfuran (DFF)
- 5-Methylfurfural (5MF)
Uniqueness
What sets 5-(Hydroxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid apart is its unique structure, which allows for a diverse range of chemical reactions and applications. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound in various fields of research and industry .
Properties
CAS No. |
91912-31-1 |
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Molecular Formula |
C6H6N2O5 |
Molecular Weight |
186.12 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2,4-dioxo-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C6H6N2O5/c9-1-2-3(5(11)12)7-6(13)8-4(2)10/h9H,1H2,(H,11,12)(H2,7,8,10,13) |
InChI Key |
WJPUIAHEIGFMSY-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(NC(=O)NC1=O)C(=O)O)O |
Origin of Product |
United States |
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